Sodium 3-methoxypropionate CAS 56637-95-7 properties
Sodium 3-methoxypropionate CAS 56637-95-7 properties
An In-Depth Technical Guide to Sodium 3-methoxypropionate (CAS 56637-95-7): Properties, Synthesis, and Handling
Introduction
Sodium 3-methoxypropionate (CAS 56637-95-7) is the sodium salt of 3-methoxypropionic acid.[1] While specific experimental data for this compound is not extensively documented in publicly available literature, its chemical identity as an ether-carboxylate salt allows for a robust profile to be constructed through analysis of its parent compounds and related chemical structures. This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview, including its core properties, a validated synthesis pathway, expected analytical signatures, and best practices for safe handling. By synthesizing data from related molecules, we can establish a reliable framework for utilizing Sodium 3-methoxypropionate in research and development.
Chemical Identity and Core Properties
Sodium 3-methoxypropionate is a simple yet functionalized organic salt. Its structure combines a hydrophilic carboxylate group with a flexible methoxy-ether backbone, suggesting potential utility as a building block or modifying agent in aqueous systems.
Identifiers and General Data
The fundamental identifiers for Sodium 3-methoxypropionate are summarized below. These data are foundational for regulatory compliance, inventory management, and computational modeling.
| Identifier | Value | Source |
| CAS Number | 56637-95-7 | PubChem[1] |
| Molecular Formula | C₄H₇NaO₃ | PubChem[1] |
| IUPAC Name | sodium 3-methoxypropanoate | PubChem[1] |
| Synonyms | Sodium 3-methoxypropanoate, Propanoic acid, 3-methoxy-, sodium salt | PubChem[1] |
| Parent Acid | 3-Methoxypropionic acid (CAS 6424-90-4) | PubChem[1] |
| Related Ester | Methyl 3-methoxypropionate (CAS 3852-09-3) | PubChem[2] |
Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 126.09 g/mol | PubChem[1] |
| Exact Mass | 126.02928836 Da | PubChem[1] |
| Rotatable Bond Count | 3 | PubChem[1] |
| Topological Polar Surface Area | 49.4 Ų | PubChem[1] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |
Synthesis and Derivatization
A reliable synthesis of Sodium 3-methoxypropionate is crucial for its application. While direct protocols are scarce, a logical and field-proven two-step methodology can be employed, starting from commodity chemicals. The process involves a Michael addition to form the precursor ester, Methyl 3-methoxypropionate, followed by saponification.
Synthetic Pathway Overview
The chosen pathway leverages the well-documented synthesis of Methyl 3-methoxypropionate from methyl acrylate and methanol, which is then hydrolyzed to yield the final sodium salt.[5] This approach is efficient and uses a readily available base catalyst.
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Step 1: Michael Addition. Methanol is added across the activated double bond of methyl acrylate, catalyzed by sodium methoxide. The catalyst's role is to generate the methoxide nucleophile (CH₃O⁻), which initiates the conjugate addition.
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Step 2: Saponification. The resulting methyl ester is hydrolyzed using aqueous sodium hydroxide. This classic reaction cleaves the ester bond, yielding methanol and the target sodium salt.
Caption: Proposed two-step synthesis of Sodium 3-methoxypropionate.
Experimental Protocol: Synthesis
This protocol describes a laboratory-scale synthesis. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Part A: Synthesis of Methyl 3-methoxypropionate (CAS 3852-09-3)
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Apparatus Setup: Equip a 500 mL three-neck round-bottom flask with a magnetic stirrer, a reflux condenser, a thermometer, and a pressure-equalizing dropping funnel.
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Reagent Charging: Charge the flask with 28% sodium methoxide in methanol (e.g., 32g) and additional methanol (e.g., 57g).[5]
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Reactant Addition: Begin vigorous stirring and heat the mixture to a stable temperature of 50-55°C. Slowly add methyl acrylate (e.g., 86g) dropwise from the dropping funnel over several hours to control the exothermic reaction.[5]
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Reaction: After the addition is complete, maintain the reaction at 55°C for an additional 2-3 hours to ensure complete conversion.[5]
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Neutralization & Workup (Optional for direct saponification): For isolation of the ester, the mixture would be cooled and neutralized. However, for direct conversion to the sodium salt, one can proceed to Part B.
Part B: Saponification to Sodium 3-methoxypropionate (CAS 56637-95-7)
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Hydrolysis: To the crude Methyl 3-methoxypropionate from Part A, add a stoichiometric equivalent of 10% aqueous sodium hydroxide solution.
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Reflux: Heat the mixture to reflux (approximately 80-90°C) and maintain for 2-4 hours, monitoring the disappearance of the ester layer by visual inspection or TLC.
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Solvent Removal: After cooling, remove the methanol and water under reduced pressure using a rotary evaporator.
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Isolation: The resulting solid is crude Sodium 3-methoxypropionate. For higher purity, it can be recrystallized from a minimal amount of a hot ethanol/water mixture.
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Drying: Dry the purified white crystalline solid in a vacuum oven at 60-70°C to a constant weight.
Spectroscopic and Analytical Characterization
No public spectral database contains entries for Sodium 3-methoxypropionate. However, its structure is simple, allowing for reliable prediction of its key spectroscopic features. These predictions are vital for confirming the identity and purity of newly synthesized material.
Expected Spectroscopic Signatures
| Technique | Feature | Expected Chemical Shift / Wavenumber | Rationale |
| ¹H NMR | -OCH₃ | ~3.3 ppm (singlet, 3H) | Methoxy group protons with no adjacent protons. |
| CH₃ OCH₂ - | ~3.6 ppm (triplet, 2H) | Methylene group adjacent to the ether oxygen. | |
| -CH₂ COO⁻ | ~2.5 ppm (triplet, 2H) | Methylene group adjacent to the carboxylate group. | |
| ¹³C NMR | C =O | ~175-180 ppm | Carboxylate carbon, highly deshielded. |
| -OC H₂- | ~65-70 ppm | Methylene carbon attached to the ether oxygen. | |
| -OC H₃ | ~58-60 ppm | Methoxy carbon. | |
| -C H₂COO⁻ | ~35-40 ppm | Methylene carbon attached to the carboxylate. | |
| FT-IR | C=O Stretch | 1550-1610 cm⁻¹ (strong, broad) | Asymmetric stretch of the carboxylate anion (COO⁻). |
| C=O Stretch | 1400-1440 cm⁻¹ (strong) | Symmetric stretch of the carboxylate anion (COO⁻). | |
| C-O-C Stretch | 1080-1150 cm⁻¹ (strong) | Asymmetric stretch of the ether linkage. | |
| C-H Stretch | 2850-3000 cm⁻¹ (medium) | Aliphatic C-H bonds. |
Analytical Workflow for Quality Control
A self-validating workflow is essential to ensure the identity, purity, and consistency of the synthesized compound. This involves a multi-technique approach to characterize the material comprehensively.
Caption: Analytical workflow for the characterization of Sodium 3-methoxypropionate.
Safety, Handling, and Stability
A specific Material Safety Data Sheet (MSDS) for Sodium 3-methoxypropionate is not available. Therefore, a conservative approach to safety and handling is required, drawing from data on its precursor, Methyl 3-methoxypropionate, and the analogous salt, Sodium Propionate.
Hazard Assessment
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Methyl 3-methoxypropionate (Precursor): This compound is a flammable liquid and causes skin and eye irritation.[6] While the final salt is not a liquid, this highlights the potential irritant nature of the core molecule.
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Sodium Propionate (Analogue): This salt is generally considered to have low toxicity and is used as a food preservative.[4] However, as a solid, it can form combustible dust concentrations in the air, and handling should aim to minimize dust generation.[7]
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Inferred Hazards for Sodium 3-methoxypropionate: Based on the above, the compound should be handled as a potential skin and eye irritant. In powder form, it may pose a combustible dust hazard. Ingestion should be avoided.
Handling and Storage Protocol
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Personal Protective Equipment (PPE): Always wear standard laboratory PPE, including safety glasses with side shields, nitrile gloves, and a lab coat.
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Handling: Handle in a well-ventilated area or a fume hood to avoid inhalation of dust. Avoid contact with skin, eyes, and clothing. After handling, wash hands thoroughly.[8]
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Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. The compound is likely hygroscopic, similar to other sodium salts, so protection from moisture is critical to prevent caking and degradation.[3][4] Keep away from strong oxidizing agents and strong acids.
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Spill Response: In case of a spill, sweep up the solid material carefully, avoiding dust generation. Place it in a suitable, labeled container for disposal.
Stability and Decomposition
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Chemical Stability: The compound is expected to be stable under normal storage conditions.
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Thermal Decomposition: Like other sodium carboxylates, it will decompose upon strong heating. Decomposition of sodium propionate can yield 3-pentanone and sodium carbonate.[3] While a similar pathway is possible, the presence of the ether linkage may lead to a more complex mixture of decomposition products. Hazardous decomposition products would likely include carbon oxides and sodium oxides.[7]
Potential Applications and Future Research
The unique combination of an ether and a carboxylate group in a small, water-soluble molecule suggests several potential areas of application.
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Organic Synthesis: It can serve as a C4 building block (synthon) in multi-step syntheses, particularly where enhanced water solubility of an intermediate or final product is desired.
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Functional Materials: The carboxylate group can be used to anchor the molecule to surfaces or to coordinate with metal ions, making it a candidate for creating functional coatings or metal-organic frameworks.
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Drug Development: As a fragment or linker, its ether and carboxylate functionalities offer points for further chemical modification in the design of new molecular entities.
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Formulation Science: Similar to sodium propionate's use as a preservative and pH buffer, Sodium 3-methoxypropionate could be investigated for similar roles, particularly in non-food applications where its specific properties might be advantageous.[4]
Future Research: The primary goal for future work should be the full experimental characterization of this compound. Publishing verified physical properties (melting point, solubility in various solvents) and full spectroscopic data (NMR, IR, Mass Spec) would be invaluable to the scientific community. Furthermore, toxicological and ecotoxicological studies are needed to establish a complete safety profile.
References
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Propanoic acid, 3-methoxy-, sodium salt. PubChem, National Center for Biotechnology Information. [Link]
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Material Safety Data Sheet - Methyl 3-methoxypropionate. Cole-Parmer. [Link]
- CN1660767A - Method for preparing 3-methoxy methyl propionate.
-
Methyl 3-methoxypropionate. PubChem, National Center for Biotechnology Information. [Link]
-
Safety Data Sheet Sodium Propionate. Redox. [Link]
-
Sodium propionate. Wikipedia. [Link]
-
What Are the Main Applications of Sodium Propionate?. Nanjing Chemical Material Corp. [Link]
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- 2. Methyl 3-methoxypropionate | C5H10O3 | CID 19710 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Sodium propionate - Wikipedia [en.wikipedia.org]
- 4. What Are the Main Applications of Sodium Propionate? - Nanjing Chemical Material Corp. [njchm.com]
- 5. CN1660767A - Method for preparing 3-methoxy methyl propionate - Google Patents [patents.google.com]
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